2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes an aminosulfonyl group, a benzyl group, and a furyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-[4-(aminosulfonyl)benzyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate, which involves the reaction of 4-aminosulfonylbenzyl chloride with a suitable nucleophile under basic conditions.
Formation of the Oxadiazole Ring: The next step involves the cyclization of the intermediate with a furyl-containing precursor to form the 1,3,4-oxadiazole ring. This step typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization reaction.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
n~1~-[4-(aminosulfonyl)benzyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and sulfanyl moieties.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n1-[4-(aminosulfonyl)benzyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not well understood, but it is likely to involve interactions with specific molecular targets. The presence of the aminosulfonyl group suggests that the compound may act as a sulfonamide, potentially inhibiting enzymes that require sulfonamide-containing cofactors. The oxadiazole ring may also interact with biological targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
n~1~-[4-(aminosulfonyl)benzyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
n~1~-[4-(aminosulfonyl)benzyl]acetamide:
n~1~-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide: This compound contains a cyano group instead of the oxadiazole and sulfanyl groups, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O5S2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14N4O5S2/c16-26(21,22)11-5-3-10(4-6-11)8-17-13(20)9-25-15-19-18-14(24-15)12-2-1-7-23-12/h1-7H,8-9H2,(H,17,20)(H2,16,21,22) |
InChI Key |
CYBHEPSPXBHZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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